rac-ML309

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

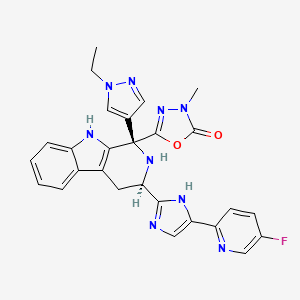

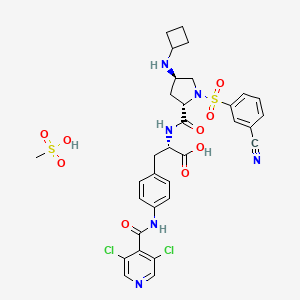

ML309 is a potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells. ML309 is capable of potent and selective inhibition of mutant IDH1 and effectively lowers cell-based production of 2-HG in a U87MG mutant glioblastoma cell line.

Applications De Recherche Scientifique

Gene Therapy and Regulatory Oversight

Research involving rac-ML309 intersects significantly with gene therapy, a technique involving the insertion of new genetic material into a human subject. This area of research, especially involving recombinant DNA technology, has sparked discussion over safety, ethical, and societal concerns. The Recombinant DNA Advisory Committee (RAC) established by the National Institutes of Health (NIH) plays a crucial role in providing oversight and public discussion for gene transfer research protocols (Lenzi, Altevogt, & Gostin, 2014). Another aspect of this compound research is its implication in the field of molecular biology, particularly in the study of DNA repair mechanisms. For example, research on yeast DNA polymerase, Poleta, which is involved in postreplicational repair of UV-damaged DNA, provides insights into the broader context of DNA repair and manipulation, a field relevant to this compound research (Johnson, Prakash, & Prakash, 1999).

Cancer Research and Rac GTPase Signaling

A significant area of research involving this compound is its role in the context of hematopoietic malignancies, specifically in acute myeloid leukemia (AML). Studies have shown that the Rac family of small Rho GTPases, which this compound targets, critically regulate cellular functions in the initiation and maintenance of hematopoietic malignancies. Inhibition of Rac signaling and downstream prosurvival Bcl-2 proteins, as investigated in the context of MLL-AF9 leukemia, presents a potential therapeutic approach in cancer treatment (Mizukawa et al., 2011).

Molecular Inhibition Mechanisms

A detailed understanding of the binding mechanisms of small molecule inhibitors like this compound is crucial in the field of cancer research. A study on mutant Isocitrate Dehydrogenase IDH1, implicated in glioblastoma and AML, revealed insights into the binding mechanism of ML309, a similar molecule to this compound. This study provides essential information on how such inhibitors interact with their targets, thereby influencing the development of targeted therapies for cancer treatment (Davis et al., 2014).

Propriétés

Numéro CAS |

1355446-05-7 |

|---|---|

Formule moléculaire |

C29H29FN4O2 |

Poids moléculaire |

484.56456 |

Nom IUPAC |

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C29H29FN4O2/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36) |

Clé InChI |

GZLNOSRHZLTDMT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ML309; ML-309; ML 309. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)